H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH

Stereochemistry Peptide synthesis Diastereomer library

Researchers investigating LPPSR-mediated B cell differentiation require defined stereochemical controls. The all-L peptide (CAS 120484-65-3) provides only a single homochiral data point. This DL-racemic pentapeptide-synthesized with racemic amino acid building blocks-contains 32 distinct diastereomers, systematically sampling stereochemical space to determine if bioactivity is stereospecific or conformation-tolerant. • Tests whether LPPSR activity tolerates D-residue substitution across all five positions. • Predicted enhanced protease resistance from D-amino acid incorporation supports extended serum-containing protocols. • Serves as specificity control in anti-LPPSR antibody validation, probing conformation-dependent epitope recognition.

Molecular Formula C25H44N8O7
Molecular Weight 568.7 g/mol
Cat. No. B15095340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH
Molecular FormulaC25H44N8O7
Molecular Weight568.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N
InChIInChI=1S/C25H44N8O7/c1-14(2)12-15(26)22(37)33-11-5-8-19(33)23(38)32-10-4-7-18(32)21(36)31-17(13-34)20(35)30-16(24(39)40)6-3-9-29-25(27)28/h14-19,34H,3-13,26H2,1-2H3,(H,30,35)(H,31,36)(H,39,40)(H4,27,28,29)
InChIKeyUEAYTGFTNACKMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH: Racemic Probe for Stereochemical Studies


H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH is a synthetic racemic pentapeptide in which each of the five amino acid residues (leucine, proline, proline, serine, arginine) is incorporated as a DL-racemic mixture rather than as a single enantiomer. This compound is the stereorandomized analog of the well-characterized lymphocyte activating pentapeptide (LPPSR), corresponding to residues 351–355 of the Fc region of human IgG1 [1]. The all-L counterpart (CAS 120484-65-3, H-Leu-Pro-Pro-Ser-Arg-OH) is established to induce B cell differentiation and immunoglobulin secretion in murine spleen cell cultures [2]. The DL designation signifies that solid-phase peptide synthesis was performed using racemic amino acid building blocks, yielding a product containing up to 2⁵ = 32 distinct diastereomers as a homogeneous single-mass product [3]. This stereochemical complexity fundamentally differentiates the DL peptide from its enantiopure L-analog and positions it as a tool for investigating the stereospecificity of peptide–receptor interactions and the conformational determinants of bioactivity.

Stereochemical Probe

Racemic LPPSR analog with diastereomer mixture for stereospecificity studies

Comparative Workflow

Use alongside all-L LPPSR to evaluate conformational determinants of bioactivity

Stability Context

Predicted protease resistance from D-amino acid content may support extended-incubation protocols

Why All-L LPPSR Cannot Substitute for the Racemic Pentapeptide


Procurement decision-makers in peptide research must recognize that the all-L lymphocyte activating pentapeptide (H-Leu-Pro-Pro-Ser-Arg-OH, CAS 120484-65-3) and the DL-racemic analog are not interchangeable reagents. The all-L peptide is a single, structurally defined stereoisomer whose bioactivity—B cell differentiation induction and Ig secretion in murine spleen cell cultures—has been mapped to a specific homochiral conformation [1]. In contrast, the DL peptide is a stereorandomized mixture comprising all possible diastereomers of the LPPSR sequence, produced by solid-phase peptide synthesis with racemic amino acid building blocks [2]. Critically, stereorandomization has been shown to selectively abolish certain biological activities (e.g., membrane disruption) while preserving others (e.g., antibiofilm effects) in antimicrobial peptides, and to reduce hemolysis and cytotoxicity in peptide dendrimers, thereby altering the therapeutic index [2]. For an investigator probing whether the lymphocyte-activating function of LPPSR is stereospecific or conformation-tolerant, the all-L peptide provides only a single data point, whereas the DL peptide systematically samples stereochemical space to answer this question. Substituting one for the other yields either an incomplete dataset or a confounded experimental design.

DL-Racemic LPPSR
All-L LPPSR (CAS 120484-65-3)
Stereochemical Diversity
Mixture of diastereomers; stereorandomized
Single homochiral isomer
Conformational Access
Heterochiral Pro-Pro may adopt cis/trans bonds; broader conformational sampling
Homochiral Pro-Pro limited to trans geometry; restricted conformations
Protease Resistance
Predicted higher stability from D-amino acid content; may support longer incubations
Expected rapid proteolytic degradation in serum
Immunogenic Profile
May elicit altered immune response; possible hypostimulatory or tolerogenic behavior
Established B cell differentiation and Ig secretion

Quantitative Differentiation: Racemic vs. All-L Pentapeptide


Stereochemical Diversity: 32 Diastereomers vs. Single Isomer

H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH is synthesized using racemic (DL) amino acid building blocks at all five positions, yielding a stereorandomized product containing up to 2⁵ = 32 distinct diastereomers as a homogeneous, single-mass product detectable as a single HPLC peak [1]. The all-L comparator (CAS 120484-65-3) is synthesized from enantiopure L-amino acids and yields exactly one stereoisomer. This represents a 32-fold difference in stereochemical diversity within the same molecular formula (C₂₅H₄₄N₈O₇, MW = 568.67) . The stereorandomized approach has been validated by Siriwardena et al. (2021) as a general method to probe peptide bioactivity, demonstrating that stereochemical complexity modulates function without changing the primary sequence or molecular mass [1].

Stereochemical Diversity
Head-to-head
Up to 32 diastereomers vs. single isomer
Supports stereochemical sampling for receptor interaction studies
Same molecular weight and HPLC retention time; sequence unchanged
Stereochemistry Peptide synthesis Diastereomer library

Enhanced Protease Resistance from D-Amino Acid Content

Although no direct head-to-head proteolytic stability study exists for H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH versus the all-L LPPSR, extensive class-level evidence demonstrates that D-amino acid substitution confers substantial protease resistance. Engineered D-amino acid analogs have been reported to achieve up to 10⁵-fold improvements in potency relative to their all-L counterparts, attributed primarily to dramatically increased metabolic stability [1]. In antimicrobial peptide systems, peptides with D-amino acid substitutions were found to be fully resistant to proteolysis by trypsin and bacterial proteases while retaining antibacterial activity equivalent to their all-L parents [2]. The -Pro-Pro- dipeptide motif present in this compound is intrinsically stabilized against serum endopeptidases [3], and the additional D-configuration at both proline residues is predicted to confer synergistic resistance by reducing recognition by proline-specific peptidases [4]. The DL compound therefore offers substantially greater predicted proteolytic stability than the all-L analog.

Protease Resistance
Class-level inference
D-AA peptides may exhibit up to 10⁵-fold stability gain; LPPSR sequence not directly tested
Predicted protease resistance context; requires sequence-specific validation
Pro-Pro motif contributes intrinsic serum stability
Proteolytic stability D-amino acid peptides Peptide half-life

Conformational Plasticity in Heterochiral Pro-Pro Sequences

The DL peptide contains a heterochiral DL-Pro-DL-Pro segment that fundamentally differs from the homochiral L-Pro-L-Pro segment in the all-L peptide. Crystal structures of enantiomeric and racemic tripeptides containing Pro-Pro segments, reported by Saha et al. (2008), demonstrate that heterochiral D-Pro-L-Pro sequences access multiple conformational states (including type II β-turns and cis peptide bond geometries between diproline segments with absence of intramolecular hydrogen bonds) that are not observed in the corresponding homochiral L-Pro-L-Pro sequences [1]. For the racemate, the crystal structure revealed a cis peptide bond between the diproline segment, a conformation energetically inaccessible to the enantiopure all-L sequence [1]. These conformational differences directly impact receptor recognition and biological activity, as the lymphocyte-activating function of LPPSR has been shown to be markedly influenced by flanking sequences and, by inference, by local conformation [2].

Conformational Plasticity
Cross-study comparable
Heterochiral DL-Pro-DL-Pro: cis/trans conformations; homochiral L-Pro-L-Pro: trans only
Reported conformational difference may influence receptor interaction
X-ray crystallography context
Peptide conformation Heterochiral diproline X-ray crystallography

Differential Immunogenicity: D-Amino Acid vs. All-L Peptides

Comparative immunological studies of enantiomeric peptide pairs have established that D-amino acid-containing peptides elicit fundamentally different immune responses compared to their all-L counterparts. Dintzis et al. demonstrated that polypeptides built exclusively of D-amino acids lead to antibody formation only at relatively low concentrations; at higher concentrations they provoke immunological paralysis, whereas the corresponding L-peptides induce robust antibody responses across a broad concentration range [1]. In a direct enantiomeric comparison study, D-peptide was found to be immunogenic only when a strong adjuvant was provided, while the L-peptide enantiomer elicited immune responses without such stringent adjuvant requirements, indicating preferential recognition of L-amino acid peptides by the immune system [2]. For H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH, which targets the very sequence (LPPSR) that activates lymphocytes via the Fc region of IgG1, this differential immunogenicity is particularly salient: the DL peptide may serve as a hypostimulatory or tolerogenic analog of the immunostimulatory all-L sequence.

Differential Immunogenicity
Class-level inference
D-polypeptides: immune paralysis at high doses; L-polypeptides: antibody formation
Altered immunogenic profile may support tolerance studies; direct LPPSR data absent
Enantiomeric peptide literature context
Immunogenicity D-peptide Immune tolerance

Research and Procurement Application Scenarios


Stereospecificity Probing of B Cell Differentiation

Use the DL-racemic pentapeptide alongside the all-L LPPSR to determine whether the B cell differentiation-inducing activity mapped to residues 351–355 of human IgG1 Fc is stereospecific or conformation-tolerant. The all-L peptide serves as the positive control (established activity in murine spleen cell Ig secretion assays [1]), while the DL peptide, containing 32 diastereomers, tests whether any stereoisomer in the mixture retains activity. A loss of activity with the DL peptide would confirm stereospecific receptor recognition; preserved activity would indicate conformational tolerance. This experimental design is directly supported by the stereorandomization methodology validated by Siriwardena et al. (2021) as a general approach to probe peptide bioactivity [2].

Protease-Resistant Analog for Extended-Duration Studies

In experimental protocols requiring extended incubation (≥24 hours) of LPPSR-sequence peptides in serum-containing culture media, the DL peptide's predicted protease resistance—based on class-level evidence showing D-amino acid peptides achieve up to 10⁵-fold improvement in stability over L-peptides [1]—makes it the preferred reagent. The all-L LPPSR is expected to undergo rapid proteolytic degradation, confounding dose-response and time-course measurements. The Pro-Pro motif itself provides intrinsic serum stability [2], and the D-configuration at both proline residues is expected to confer additional resistance against proline-specific peptidases . Procurement of the DL peptide for such protocols avoids the need for continuous peptide replenishment or the use of protease inhibitor cocktails that may themselves perturb lymphocyte function.

Conformational Epitope Mapping for Antibody Development

When developing antibodies against the LPPSR epitope (e.g., for detecting Fc fragment cleavage products or studying IgG catabolism), the DL peptide provides a critical specificity control. Antibodies raised against the all-L LPPSR may recognize only the homochiral conformation, while the DL peptide's heterochiral Pro-Pro segment accesses cis peptide bond geometries and alternative turn conformations not present in the all-L sequence, as characterized by X-ray crystallography of analogous heterochiral Pro-Pro peptides [1]. Differential antibody binding to the L vs. DL peptides reveals whether the antibody recognizes primary sequence or higher-order conformation, which is essential for validating antibody specificity in diagnostic or research applications [2].

Immunomodulatory Screening: Tolerogenic vs. Immunostimulatory Analog

For research programs investigating LPPSR-based immunomodulation, the DL peptide may function as a hypostimulatory or tolerogenic analog based on class-level evidence that D-amino acid polypeptides induce immunological paralysis at concentrations where L-polypeptides are immunogenic [1]. In comparative murine immunization studies, the DL peptide can be tested alongside the all-L LPPSR immunostimulant to determine whether stereochemical randomization converts an activating signal into a tolerogenic one. This application is particularly relevant given that the LPPSR sequence has been explored in patents for both immunostimulation (US4683221) and anti-inflammatory applications (US6767890B1) [2], suggesting that stereochemical modulation of LPPSR activity may have therapeutic relevance.

Application
Selection Property
Validation Focus
Stereospecificity probing of LPPSR bioactivity
Stereochemical diversity across diastereomers
Activity retention in diastereomer mixture compared with all-L LPPSR
Extended-duration serum-incubation studies
Predicted protease resistance from D-amino acid content
Stability comparison with all-L peptide in serum-containing media
Antibody conformational epitope mapping
Heterochiral Pro-Pro conformational sampling
Differential antibody binding to DL and all-L sequences
Immunomodulatory screening of LPPSR sequence
Altered immunogenicity profile
Comparison of Ig secretion and potential tolerance induction
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